N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-phenoxyethane-1-sulfonamide
Description
This compound is a pyrazole-based sulfonamide derivative characterized by a central 3,5-dimethylpyrazole ring substituted at the 4-position with a thiophen-2-yl group. The pyrazole nitrogen at position 1 is linked via an ethyl chain to a sulfonamide moiety, which is further attached to a 2-phenoxyethyl group. Its molecular formula is C₁₉H₂₁N₃O₃S₂, with a molecular weight of 403.51 g/mol. The thiophene and phenoxy groups may enhance lipophilicity and π-π stacking interactions, while the sulfonamide moiety provides hydrogen-bonding capabilities critical for target binding .
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2-phenoxyethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-15-19(18-9-6-13-26-18)16(2)22(21-15)11-10-20-27(23,24)14-12-25-17-7-4-3-5-8-17/h3-9,13,20H,10-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBVOWVMCCLANE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)CCOC2=CC=CC=C2)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-phenoxyethane-1-sulfonamide is a synthetic organic compound belonging to the pyrazole derivatives class. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry. Its structure features a pyrazole ring substituted with a thiophene group and a sulfonamide moiety, which are known to influence its pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is C15H22N4O3S. The molecular weight is approximately 362.43 g/mol. The presence of the thiophene and sulfonamide groups is critical for its biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various cellular signaling pathways, leading to biological effects including anti-inflammatory and anticancer activities. Research indicates that compounds with similar structures often exhibit significant biological activity due to their ability to bind to proteins involved in disease processes.
Biological Activity Overview
Research has established that pyrazole derivatives possess diverse biological activities, including:
- Anticancer Activity : Certain pyrazole derivatives have shown potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The sulfonamide moiety contributes to anti-inflammatory properties by inhibiting cyclooxygenase enzymes.
- Antimicrobial Properties : Some studies indicate effectiveness against bacterial and fungal strains.
Anticancer Activity
A study conducted on related pyrazole compounds demonstrated that they could inhibit the growth of various cancer cell lines. For instance, derivatives similar to this compound exhibited IC50 values in the micromolar range against breast cancer cells (MCF7) and prostate cancer cells (PC3) .
Anti-inflammatory Effects
In vitro assays revealed that compounds with the sulfonamide group significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests a potential therapeutic application in treating inflammatory diseases .
Antimicrobial Activity
Research on similar pyrazole derivatives has shown promising results against various microbial strains. For example, compounds were tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .
Data Table: Biological Activities of Related Pyrazole Derivatives
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound shares a pyrazole-sulfonamide scaffold with analogs but differs in substituent patterns. A structurally related compound, N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide (CAS: 2034350-78-0), serves as a key comparator .
Physicochemical Properties
- Lipophilicity: The phenoxyethyl group in the target compound likely increases hydrophobicity compared to the fluorophenylmethyl group in the comparator, which may reduce aqueous solubility but enhance membrane permeability.
Research Limitations
No experimental data (e.g., IC₅₀, crystallographic structures) are available for the target compound. Structural comparisons are inferred from analogs, and predictive modeling (e.g., molecular docking) would be required to validate interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
